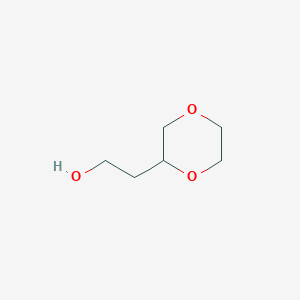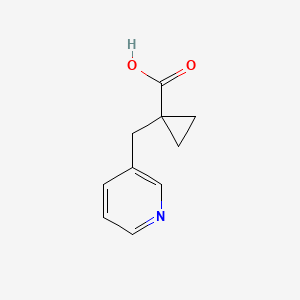
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
“1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C9H9NO2 . It is also known as 1-[(pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid” is 1S/C10H11NO2.ClH/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8;/h1-2,5,7H,3-4,6H2,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid” is 163.17 . It has a pale-yellow to yellow-brown solid physical form . The compound has a predicted boiling point of 343.4±25.0 °C and a predicted density of 1.344±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Biological Activities
Herbicidal and Fungicidal Activities : N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, synthesized from cyclopropanecarboxylic acid, demonstrated significant herbicidal and fungicidal activities. This highlights the potential of cyclopropane derivatives in agricultural applications (Tian, Song, Wang, & Liu, 2009).
Chemical Synthesis : The compound and its related derivatives have been used as intermediates in the synthesis of complex molecules. For instance, alpha-cyclopropyl-beta-homoprolines were prepared from cyclic nitrones, indicating the compound's utility in organic synthesis (Cordero, Salvati, Vurchio, de Meijere, & Brandi, 2009).
Chemical Complexation and Coordination Chemistry
- Copper Complexes : The study of cyclen- and cyclam-pyridine copper complexes revealed the stabilizing role of the pyridine moiety in both Cu(II) and Cu(I) states. These findings contribute to the understanding of metal-ligand interactions in coordination chemistry (Ghachtouli, Cadiou, Déchamps-Olivier, Chuburu, Aplincourt, & Roisnel, 2006).
Organic and Medicinal Chemistry
- Anticancer Activity : Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, synthesized from interactions with various amines including pyridin-3-ylmethanamine, showed promising anticancer activity against several cancer cell lines, suggesting potential medicinal applications (Kumar, Kumar, Roy, & Sondhi, 2013).
Luminescent Properties and Sensing
- Fluorescent Sensing : Research into the luminescent properties of certain pyridine derivatives indicates potential for these compounds in the development of fluorescent sensors, particularly for metal ions. This includes studies on complexes that show selective detection capabilities (Tsai, Liao, & Wu, 2022).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8/h1-2,5,7H,3-4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSCDIYGIBCQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



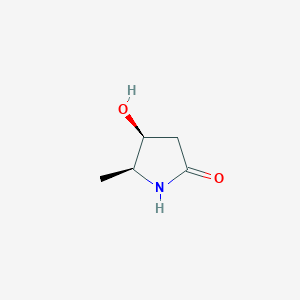


![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)

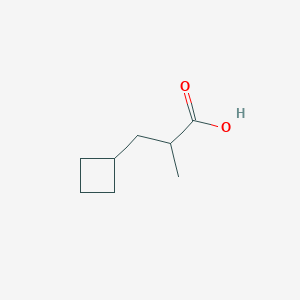
![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)
![{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanamine](/img/structure/B3105006.png)
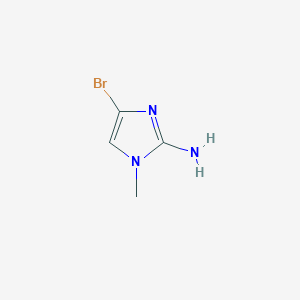
![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)
![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)

